4-Chloro-2-methylphenylboronic acid pinacol ester CAS number
4-Chloro-2-methylphenylboronic acid pinacol ester CAS number
An In-Depth Technical Guide to 4-Chloro-2-methylphenylboronic acid pinacol ester
Introduction: A Keystone Building Block in Modern Synthesis
In the landscape of contemporary organic synthesis and drug discovery, the strategic formation of carbon-carbon bonds remains a paramount challenge. Among the arsenal of reagents developed to address this, arylboronic acids and their derivatives stand out for their versatility and functional group tolerance. This guide focuses on a specific, highly valuable reagent: 4-Chloro-2-methylphenylboronic acid pinacol ester (CAS Number: 1030832-75-7 ).[1]
This molecule is not merely another catalogue chemical; it is a carefully designed building block offering a unique combination of steric and electronic properties. The ortho-methyl group and para-chloro substituent provide chemists with levers to fine-tune molecular conformations and electronic densities, influencing everything from reaction kinetics to the biological activity of the final compound. Its primary utility is realized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern pharmaceutical and materials science synthesis.[2][3][4]
This document provides an in-depth examination of this reagent, from its fundamental properties and the rationale behind its pinacol ester form to detailed synthetic protocols and its application in cutting-edge research.
Compound Profile and Physicochemical Properties
A precise understanding of a reagent's physical and chemical properties is the foundation of its effective application. The key data for 4-Chloro-2-methylphenylboronic acid pinacol ester are summarized below.
| Property | Value | Reference |
| CAS Number | 1030832-75-7 | [1] |
| Molecular Formula | C₁₃H₁₈BClO₂ | [1] |
| Molecular Weight | 252.54 g/mol | [1] |
| Form | Solid | |
| Storage Temperature | 2-8°C, Inert atmosphere | [5] |
| Synonyms | 2-(4-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [6] |
The Pinacol Ester Advantage: Engineering Stability and Reliability
The choice to utilize the pinacol ester form of a boronic acid is a deliberate and critical decision rooted in enhancing chemical stability and handling.[7] Free boronic acids are susceptible to dehydration, leading to the formation of cyclic trimeric anhydrides known as boroxines.[7] This degradation pathway reduces the effective concentration of the active monomeric acid, leading to inconsistent reactivity and poor reproducibility in sensitive coupling reactions.[7]
The pinacol ester protects the boron center within a robust 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.[8] This structural modification confers several field-proven advantages:
-
Enhanced Stability: The ester is significantly less prone to dehydration and protodeboronation, ensuring a longer shelf-life and consistent purity.[7][8]
-
Improved Handling: Pinacol esters are generally crystalline solids that are less sensitive to air and moisture compared to their corresponding acids, simplifying weighing and transfer operations.[7]
-
Superior Reaction Profiles: In many instances, the pinacol ester provides cleaner reactions, higher yields, and a more predictable reactivity profile in cross-coupling protocols.[7]
Synthesis and Mechanistic Considerations
The most common and reliable method for preparing 4-Chloro-2-methylphenylboronic acid pinacol ester is through the direct esterification of the corresponding boronic acid with pinacol. This straightforward condensation reaction is typically driven by the removal of water.
Caption: General workflow for pinacol ester synthesis.
Experimental Protocol: Synthesis from Boronic Acid
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-2-methylphenylboronic acid (1.0 equiv), pinacol (1.05 equiv), and anhydrous magnesium sulfate (1.5 equiv).[9]
-
Reaction Setup: Place the flask under an inert atmosphere (Argon or Nitrogen). Add a suitable anhydrous solvent, such as diethyl ether or toluene, to form a suspension.[9]
-
Reaction Execution: Stir the suspension vigorously at room temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, filter the suspension to remove the magnesium sulfate and any unreacted solids. Wash the solids with a small amount of the anhydrous solvent.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., pentane or hexane) or by flash column chromatography on silica gel to yield the pure pinacol ester as a white solid.[9][10]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 4-Chloro-2-methylphenylboronic acid pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction.[8][11] This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, enabling the construction of complex biaryl and heteroaryl scaffolds that are prevalent in pharmaceuticals and organic electronics.[2][12]
The catalytic cycle, shown below, illustrates the fundamental steps:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
In this cycle, our reagent, Ar²-B(pin), transfers its 4-chloro-2-methylphenyl group to the palladium center during the transmetalation step, which is often the rate-determining step of the reaction.[12]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized example for coupling with an aryl bromide.
-
Reagent Preparation: In a reaction vessel, combine 4-Chloro-2-methylphenylboronic acid pinacol ester (1.2 equiv), the desired aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere to a temperature between 80-110°C. Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired biaryl product.
Applications in Drug Discovery and Development
Boronic acids and their pinacol esters are indispensable tools in modern drug discovery.[2][13] Their ability to participate in robust C-C bond formation allows for the rapid synthesis of compound libraries and the late-stage functionalization of complex molecular scaffolds.[3] Molecules containing the 4-chloro-2-methylphenyl motif are explored for a variety of therapeutic targets, where the chlorine atom can act as a key binding element (e.g., through halogen bonding) or block a site of metabolic degradation, and the methyl group provides steric influence.
This specific reagent is a valuable intermediate for synthesizing inhibitors for kinases, proteases, and other enzyme classes where precise substitution on a phenyl ring is required to optimize potency and selectivity. Fragment-based drug discovery (FBDD) also leverages boronic esters as starting points that can form reversible covalent bonds with active site residues like serine or threonine, providing a strong anchor for fragment evolution.[14]
Conclusion
4-Chloro-2-methylphenylboronic acid pinacol ester is a highly refined and enabling chemical tool. Its engineered stability, predictable reactivity, and unique substitution pattern make it a superior choice over its corresponding free boronic acid for applications demanding precision and reproducibility. As a key building block for the Suzuki-Miyaura reaction, it provides researchers, particularly those in pharmaceutical and materials development, with a reliable method for constructing complex, functionalized molecular architectures. A thorough understanding of its properties and protocols, as outlined in this guide, is essential for leveraging its full synthetic potential.
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